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Compound of Interest

Compound Name:
Methyl 3-bromo-4-

(dimethylamino)benzoate

Cat. No.: B1390777 Get Quote

This technical guide provides a detailed analysis of the spectroscopic properties of Methyl 3-
bromo-4-(dimethylamino)benzoate, a key intermediate in the synthesis of various organic

compounds. While a complete set of experimentally-derived spectra for this specific molecule is

not readily available in published literature, this document presents a comprehensive, predicted

spectroscopic profile based on established principles and data from structurally analogous

compounds. This guide is intended for researchers, scientists, and professionals in drug

development, offering in-depth insights into the expected Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Molecular Structure and Key Features
Methyl 3-bromo-4-(dimethylamino)benzoate (C₁₀H₁₂BrNO₂) is a substituted aromatic ester.

Its structure, presented below, features a benzene ring with a methyl ester group, a bromine

atom, and a dimethylamino group. The relative positions of these substituents significantly

influence the molecule's electronic environment and, consequently, its spectroscopic

signatures.

Figure 1: Molecular Structure of Methyl 3-bromo-4-(dimethylamino)benzoate.
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Predicted ¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons, the

methyl ester protons, and the dimethylamino protons. The chemical shifts are influenced by the

electron-donating dimethylamino group and the electron-withdrawing bromo and methyl ester

groups.

Experimental Protocol (Typical): A sample of Methyl 3-bromo-4-(dimethylamino)benzoate
would be dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), containing a small

amount of tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded

on a 300 or 500 MHz NMR spectrometer.

Predicted ¹H NMR Data:
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

~7.8 - 8.0 d 1H Ar-H

This proton is

ortho to the

electron-

withdrawing

ester group and

will be the most

deshielded

aromatic proton.

~7.6 - 7.7 dd 1H Ar-H

This proton is

meta to the ester

and ortho to the

bromine, leading

to a downfield

shift.

~6.8 - 7.0 d 1H Ar-H

This proton is

ortho to the

strongly electron-

donating

dimethylamino

group, causing a

significant upfield

shift.

~3.8 - 3.9 s 3H -OCH₃

Typical chemical

shift for a methyl

ester.
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~2.9 - 3.1 s 6H -N(CH₃)₂

The

dimethylamino

protons will

appear as a

singlet in a

region

characteristic of

N-alkyl groups.

Data Interpretation: The predicted spectrum shows a trisubstituted benzene ring pattern. The

strong electron-donating effect of the dimethylamino group will cause a notable upfield shift for

the ortho and para protons relative to benzene. Conversely, the electron-withdrawing nature of

the methyl ester and the inductive effect of the bromine will deshield the adjacent protons.

Predicted ¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum will provide information about all the carbon atoms in the molecule. The

chemical shifts will be similarly influenced by the electronic effects of the substituents.

Experimental Protocol (Typical): The same sample prepared for ¹H NMR can be used for ¹³C

NMR spectroscopy. A proton-decoupled ¹³C NMR spectrum would be acquired to simplify the

spectrum to single lines for each unique carbon atom.

Predicted ¹³C NMR Data:
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Chemical Shift (δ, ppm) Assignment Rationale

~166 - 168 C=O
Carbonyl carbon of the ester

group.

~155 - 158 Ar-C

Aromatic carbon attached to

the dimethylamino group,

significantly shielded.

~135 - 138 Ar-C
Aromatic carbon attached to

the bromine atom.

~130 - 133 Ar-CH Aromatic methine carbon.

~120 - 125 Ar-C
Quaternary aromatic carbon

adjacent to the ester group.

~115 - 118 Ar-CH Aromatic methine carbon.

~110 - 113 Ar-CH

Aromatic methine carbon,

shielded by the dimethylamino

group.

~51 - 53 -OCH₃
Methyl carbon of the ester

group.

~40 - 43 -N(CH₃)₂
Methyl carbons of the

dimethylamino group.

Data Interpretation: The chemical shifts of the aromatic carbons are highly dependent on the

attached substituents. The carbon attached to the electron-donating dimethylamino group is

expected to be the most shielded (lowest ppm value among the aromatic carbons), while the

carbonyl carbon will be the most deshielded.

Predicted Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the functional groups present in the molecule.

Experimental Protocol (Typical): The IR spectrum could be obtained using an ATR-FTIR

(Attenuated Total Reflectance Fourier Transform Infrared) spectrometer. A small amount of the

solid sample would be placed directly on the ATR crystal.
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Predicted IR Data:

Wavenumber (cm⁻¹) Intensity Assignment

~2950 - 2800 Medium C-H stretching (aliphatic)

~1720 - 1700 Strong C=O stretching (ester)

~1600 - 1580 Medium-Strong C=C stretching (aromatic)

~1250 - 1200 Strong C-O stretching (ester)

~1100 - 1000 Medium C-N stretching

~800 - 700 Medium-Strong
C-H out-of-plane bending

(aromatic)

~600 - 500 Medium C-Br stretching

Data Interpretation: The most prominent peak in the IR spectrum is expected to be the strong

absorption from the carbonyl (C=O) stretch of the ester group. The presence of the aromatic

ring will be confirmed by the C=C stretching and C-H bending vibrations. The C-Br stretch

typically appears in the fingerprint region at lower wavenumbers.

Predicted Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule.

Experimental Protocol (Typical): A mass spectrum could be obtained using an electron

ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer.

Predicted Mass Spectrum Data: The molecular formula is C₁₀H₁₂BrNO₂. The monoisotopic

mass will show a characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br are present in a

nearly 1:1 ratio).

Molecular Ion (M⁺): A pair of peaks of similar intensity will be observed at m/z values

corresponding to the molecular weight with ⁷⁹Br and ⁸¹Br.

Key Fragmentation Pathways:
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Loss of the methoxy group (-OCH₃) from the molecular ion.

Loss of the entire methyl ester group (-COOCH₃).

Cleavage of the C-Br bond.

Fragmentation of the dimethylamino group.

[C10H12BrNO2]+•
(Molecular Ion)

[M - OCH3]+- •OCH3

[M - COOCH3]+- •COOCH3

[M - Br]+

- •Br

Click to download full resolution via product page

Figure 2: Predicted Key Fragmentation Pathways.

Conclusion
This technical guide provides a detailed, albeit predicted, spectroscopic analysis of Methyl 3-
bromo-4-(dimethylamino)benzoate. The presented data and interpretations are grounded in

fundamental principles of spectroscopic analysis and comparison with structurally related

molecules. While experimental verification is always the gold standard, this guide offers a

robust framework for scientists and researchers to understand, identify, and utilize this

compound in their work. The provided protocols and interpretations should serve as a valuable

resource for the synthesis and characterization of this and other similar organic molecules.

To cite this document: BenchChem. [Spectroscopic Characterization of Methyl 3-bromo-4-
(dimethylamino)benzoate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b1390777#methyl-3-bromo-4-dimethylamino-
benzoate-spectroscopic-data-nmr-ir-ms]
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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